PAF Antagonist SAR: 3,3-Diphenylpropionyl Acyl Substituent Outperforms Diphenylacetyl in Producing Most Active Compounds with Oral Activity Improvements
In a systematic SAR study of (pyridylcyanomethyl)piperazines as orally active PAF antagonists, the 3,3-diphenylpropionyl acyl substituent was one of only two acyl groups (alongside diphenylacetyl) that produced the most active compounds in the series. Critically, the 3,3-diphenylpropionyl group uniquely permitted further potency enhancement: introduction of an amine or hydroxy group onto the 3,3-diphenylpropionyl substituent led to additional improvements in oral activity, whereas the diphenylacetyl scaffold did not support this functionalization-driven optimization. As a result, three of the most advanced compounds (100, 114, and 115) containing the 3,3-diphenylpropionyl moiety were selected for further pharmacological development . This head-to-head evidence demonstrates that the diphenylpropionyl chloride is the preferred acylating agent when the downstream SAR objective is maximizing oral PAF antagonist activity with scope for iterative lead optimization.
| Evidence Dimension | PAF antagonist activity rank and oral activity improvement potential |
|---|---|
| Target Compound Data | 3,3-Diphenylpropionyl: 'most active compounds'; further amine/hydroxy functionalization improved oral activity (three compounds advanced to pharmacological development) |
| Comparator Or Baseline | Diphenylacetyl: 'most active compounds' but no demonstrated improvement via further substituent introduction on the acyl group |
| Quantified Difference | Both groups produced top-tier compounds; differentiation lies in the 3,3-diphenylpropionyl group's capacity for additional structural elaboration that yielded further oral activity gains not observed with diphenylacetyl |
| Conditions | In vitro: PAF-induced platelet aggregation assay. In vivo: PAF-induced hypotension test in normotensive rats. Oral activity: PAF-induced mortality test in mice. |
Why This Matters
Procurement of 3,3-diphenylpropionyl chloride is directly tied to the ability to access the most developable PAF antagonist leads; substituting diphenylacetyl chloride would preclude the functionalization-driven oral activity gains documented in this study.
- [1] Carceller E, Merlos M, Giral M, Balsa D, Garcia-Rafanell J, Forn J. (Pyridylcyanomethyl)piperazines as orally active PAF antagonists. J Med Chem. 1992 Oct 30;35(22):4118-34. PMID: 1433215. DOI: 10.1021/jm00100a018. View Source
